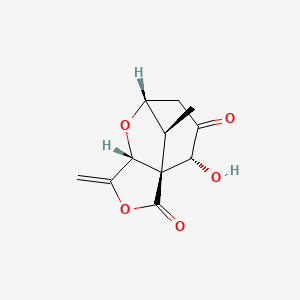

Spiromassaritone

説明

特性

分子式 |

C11H12O5 |

|---|---|

分子量 |

224.21 g/mol |

IUPAC名 |

(1S,5R,7R,10R,11S)-10-hydroxy-11-methyl-4-methylidene-3,6-dioxatricyclo[5.3.1.01,5]undecane-2,9-dione |

InChI |

InChI=1S/C11H12O5/c1-4-7-3-6(12)8(13)11(4)9(16-7)5(2)15-10(11)14/h4,7-9,13H,2-3H2,1H3/t4-,7-,8+,9+,11+/m1/s1 |

InChIキー |

OVBNBTYAVURRMB-XXDCOFTHSA-N |

異性体SMILES |

C[C@@H]1[C@H]2CC(=O)[C@@H]([C@]13[C@@H](O2)C(=C)OC3=O)O |

正規SMILES |

CC1C2CC(=O)C(C13C(O2)C(=C)OC3=O)O |

同義語 |

spiromassaritone |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Spiro[indole-3,5'-isoxazoline] Derivatives

Spirocyclic indole-isoxazoline hybrids share structural homology with Spiromassaritone. These compounds are explored for antimicrobial and anticancer properties due to their ability to inhibit enzymes like topoisomerases. Key differences include:

- Functional Groups : Spiromassaritone may lack the isoxazoline ring’s oxygen-nitrogen moiety, altering solubility and reactivity.

- Bioactivity : Indole-isoxazoline derivatives show IC₅₀ values in the micromolar range against bacterial strains, whereas Spiromassaritone’s efficacy remains uncharacterized in the provided data .

Spiro[cycloalkane-1,2'-quinazolinones]

These compounds, used as calcium channel blockers, share Spiromassaritone’s spiro architecture but differ in core heterocycles.

- Pharmacokinetics: Quinazolinone-based spiro compounds exhibit longer half-lives (>12 hours) due to enhanced metabolic stability. Spiromassaritone’s pharmacokinetic profile is undefined .

- Target Specificity: Quinazolinones target L-type calcium channels, while Spiromassaritone’s mechanism is unspecified .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Bioactivity (Reported) | Metabolic Stability |

|---|---|---|---|---|

| Spiromassaritone | Spiro[bicyclic] | Undisclosed | Undefined | Unknown |

| Spiro[indole-isoxazoline] | Indole + Isoxazoline | N-O linkage | Antimicrobial (IC₅₀: 2–10 μM) | Moderate |

| Spiro[quinazolinone] | Quinazolinone + Cycloalkane | Carbonyl group | Antihypertensive (EC₅₀: 0.5 nM) | High |

Comparison with Functionally Similar Compounds

Buspirone Analogues

Buspirone, a spirocyclic anxiolytic, shares a spiro[pyrimidine-cyclohexane] core. Unlike Spiromassaritone, Buspirone’s mechanism involves 5-HT₁A serotonin receptor agonism, with documented clinical efficacy (e.g., 60% response rate in generalized anxiety disorder) . Structural differences likely impact receptor affinity and side-effect profiles.

Spirotetronate Antibiotics

Compounds like chlorothricin (spirotetronate class) exhibit antifungal activity through inhibition of fatty acid biosynthesis. While Spiromassaritone’s bioactivity is unconfirmed, spirotetronates demonstrate broader-spectrum activity but higher toxicity (e.g., LD₅₀: 50 mg/kg in mice) .

Q & A

Q. How can researchers mitigate bias when interpreting Spiromassaritone’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。